2,6-dichloro-7-isopropyl-7H-purine
Overview
Description
2,6-Dichloro-7-isopropyl-7H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an isopropyl group at position 7 on the purine ring.
Scientific Research Applications
2,6-Dichloro-7-isopropyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-7-isopropyl-7H-purine can be achieved through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction between halopurines and arylboronic acids in a water-acetonitrile mixture . This method is known for its efficiency and ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7-isopropyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include arylboronic acids for Suzuki-Miyaura cross-coupling , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atoms.
Mechanism of Action
The mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Similar in structure but lacks the isopropyl group at position 7.
7-Isopropylpurine: Similar in structure but lacks the chlorine atoms at positions 2 and 6.
Uniqueness
2,6-Dichloro-7-isopropyl-7H-purine is unique due to the combination of chlorine atoms and an isopropyl group on the purine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other purine derivatives.
Properties
IUPAC Name |
2,6-dichloro-7-propan-2-ylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-7-5(14)6(9)12-8(10)13-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLSAIGMUTOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the rings in 2,6-dichloro-7-isopropyl-7H-purine?
A1: The molecule consists of fused imidazole and pyrimidine rings. While both rings are essentially planar individually, they are not perfectly coplanar. The dihedral angle between them is 1.32° [].
Q2: How are the molecules arranged in the crystal lattice?
A2: In the crystal, the this compound molecules are stacked in a parallel arrangement along the bc plane. The distance between the centroids of inversion-related pyrimidine rings is 3.5189 Å [].
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